Ridaforolimus - 572924-54-0

Ridaforolimus

Catalog Number: EVT-287823
CAS Number: 572924-54-0
Molecular Formula: C53H84NO14P
Molecular Weight: 990.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ridaforolimus (also known as Deforolimus, AP23573, MK-8669) is a semi-synthetic derivative of sirolimus, a naturally occurring macrolide compound produced by the bacterium Streptomyces hygroscopicus. [, , ] Ridaforolimus functions as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine protein kinase that plays a central role in regulating cell growth, proliferation, metabolism, and angiogenesis. [, , ] Due to its inhibitory effects on mTOR, Ridaforolimus has attracted significant interest in scientific research exploring its potential applications in various fields, including oncology and immunology.

Future Directions
  • Optimization of Dosing Regimens: Further investigation into optimal dosing regimens for different cancer types and stages, considering factors like efficacy, safety, and potential for combination therapies. []
  • Development of Novel Formulations: Exploration of alternative formulations, such as polymeric micelles, to improve solubility, stability, and pharmacokinetic properties of Ridaforolimus. []
  • Immunotherapy Applications: Further investigation into the immunomodulatory effects of Ridaforolimus and its potential applications in autoimmune diseases and transplantation. []
Source and Classification

Ridaforolimus is synthesized from rapamycin, a naturally occurring macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus. It belongs to the class of mTOR inhibitors and is categorized as an investigational drug. The chemical structure of ridaforolimus reflects modifications made to enhance its pharmacological properties compared to its parent compound, rapamycin .

Synthesis Analysis

The synthesis of ridaforolimus involves several complex steps that modify the core structure of rapamycin. The general synthetic route includes:

  1. Starting Material: The synthesis begins with rapamycin as the primary precursor.
  2. Key Reactions:
    • Mukaiyama Macrocyclization: This reaction forms critical cyclic structures necessary for mTOR inhibition.
    • Aldol Reactions: Employed to create carbon-carbon bonds between key intermediates.
    • Wittig Olefination: Used for forming olefins within the molecule.
    • Stille Coupling: A palladium-catalyzed reaction that connects different fragments of the molecule .

The final product is purified through various chromatographic techniques to ensure high purity suitable for clinical evaluation.

Molecular Structure Analysis

Ridaforolimus has a complex molecular structure characterized by its large size and specific functional groups. Its molecular formula is C53H84N2O14PC_{53}H_{84}N_{2}O_{14}P with a molar mass of approximately 990.222 g/mol .

Structural Features

  • Core Structure: The compound retains the macrolide ring characteristic of rapamycin.
  • Functional Groups: Includes hydroxyl groups, phosphate moieties, and various aliphatic chains that contribute to its biological activity.
  • 3D Configuration: The spatial arrangement of atoms is crucial for its interaction with mTOR, influencing binding affinity and specificity.
Chemical Reactions Analysis

Ridaforolimus participates in several key chemical reactions during its mechanism of action:

  1. Phosphorylation Inhibition: It inhibits the phosphorylation of downstream targets in the mTOR signaling pathway, such as ribosomal protein S6 and eukaryotic translation initiation factor 4E-binding protein 1.
  2. Cell Cycle Regulation: By blocking mTOR activity, ridaforolimus induces cell cycle arrest in cancer cells, leading to reduced proliferation .
  3. Effects on Metabolism: The compound also alters glucose metabolism and inhibits angiogenesis by affecting vascular endothelial growth factor secretion .
Mechanism of Action

Ridaforolimus exerts its effects primarily through the inhibition of mTOR complex 1 (mTORC1). This inhibition leads to:

  • Reduced Protein Synthesis: By preventing the phosphorylation of key proteins involved in translation initiation.
  • Cell Cycle Arrest: Specifically at the G1 phase, limiting cell division.
  • Induction of Apoptosis: In certain cancer cell types due to starvation-like conditions induced by disrupted nutrient signaling .

In preclinical studies, ridaforolimus has shown robust antitumor activity against various human tumor xenografts, indicating its potential utility in oncology .

Physical and Chemical Properties Analysis

Ridaforolimus possesses specific physical and chemical properties that are relevant for its function:

  • Solubility: It is soluble in organic solvents like ethanol but has limited solubility in water.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Data regarding melting point are not extensively reported but are critical for formulation development in clinical settings .
Applications

Ridaforolimus is primarily studied for its applications in oncology:

  • Cancer Treatment: It has been evaluated in clinical trials for advanced soft tissue and bone sarcomas, showing improved progression-free survival compared to placebo .
  • Combination Therapies: Ongoing research explores its use in combination with other agents to enhance therapeutic efficacy against resistant tumors .
  • Investigational Use: Beyond sarcomas, ridaforolimus is being investigated for potential applications in other solid tumors due to its mechanism targeting critical growth pathways involved in malignancy .
Molecular Pharmacology of Ridaforolimus

mTOR Inhibition Mechanisms and Target Specificity

Allosteric Modulation of mTORC1 via FKBP12 Binding

Ridaforolimus (AP23573), a non-prodrug rapalog, exerts its primary inhibitory effect through an allosteric mechanism. Like rapamycin, it first binds to the cytosolic immunophilin protein FK506-binding protein 12 (FKBP12). This drug-FKBP12 complex then engages the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically within the mTOR complex 1 (mTORC1). The binding induces a steric hindrance that physically occludes substrate access to the catalytic cleft of the mTOR kinase domain [9] [3]. Structural studies reveal that the FRB domain acts as a dynamic gatekeeper; the FKBP12-ridaforolimus complex stabilizes a conformation restricting the active site, reducing its accessibility from ~20 Å to ~10 Å [9]. This prevents phosphorylation of key mTORC1 substrates like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), thereby inhibiting cap-dependent translation initiation and ribosome biogenesis [1] [6].

Importantly, this allosteric inhibition is conformation-dependent. Recent cryo-EM and molecular dynamics simulations demonstrate that mTORC1 exists in equilibrium between open (active) and closed (inactive) states. The FKBP12-ridaforolimus complex selectively stabilizes the closed conformation, where the FRB domain and the adjacent negative regulatory domain (NRD) cooperatively block the substrate-docking site [3] [10]. This "active-site restriction" mechanism is analogous to other PIKK family kinases but exhibits unique sensitivity to rapalogs due to the specific architecture of the mTOR FRB domain.

Differential Effects on mTORC1 vs. mTORC2 Signaling Complexes

Ridaforolimus demonstrates distinct temporal and functional effects on mTOR's two multi-protein complexes, mTORC1 and mTORC2, due to structural and spatial differences. mTORC1 (comprising mTOR, Raptor, mLST8, PRAS40, DEPTOR) is acutely sensitive to ridaforolimus, whereas mTORC2 (mTOR, Rictor, mSin1, Protor, mLST8, DEPTOR) exhibits intrinsic resistance [1] [7]. This dichotomy arises because the Rictor subunit in mTORC2 physically shields the FRB domain, limiting FKBP12-ridaforolimus access [4] [9]. Consequently, initial ridaforolimus treatment primarily suppresses mTORC1 signaling (e.g., S6K1 phosphorylation), leaving mTORC2-mediated phosphorylation of Akt (at Ser473), PKC-α, and SGK largely intact [1] [6].

However, prolonged administration induces mTORC2 inhibition through an indirect mechanism. Sustained mTORC1 blockade disrupts mTORC2 assembly and stability, as mTORC1-dependent negative feedback loops (e.g., via S6K1-mediated suppression of IRS1) are relieved. This results in paradoxical hyperactivation of upstream PI3K/Akt signaling acutely, but chronic exposure depletes functional mTORC2, impairing Akt full activation and cytoskeletal regulation [7] [8]. Clinical evidence from phase I trials supports this: ridaforolimus treatment led to significant thrombocytopenia—a toxicity linked to mTORC2’s role in platelet production—indicating eventual complex inhibition [1]. Furthermore, mTORC2's role in metabolic regulation (e.g., gluconeogenesis) explains hyperglycemia observed with long-term use, distinguishing it from selective mTORC1 effects.

Table 1: Differential Sensitivity of mTOR Complexes to Ridaforolimus

ComplexCore ComponentsKey SubstratesSensitivity to RidaforolimusFunctional Consequences of Inhibition
mTORC1mTOR, Raptor, mLST8S6K1, 4E-BP1, ULK1Acute inhibitionReduced protein synthesis, autophagy inhibition, suppressed cell growth
mTORC2mTOR, Rictor, mSin1Akt (S473), PKC-α, SGKDelayed inhibition (chronic exposure)Impaired cell survival, metabolism, cytoskeletal organization, platelet dysfunction

Structural Basis of Ridaforolimus-mTOR Interaction: C40 Modification Insights

Ridaforolimus is distinguished from rapamycin by a strategic chemical modification at the C40 position, where a dimethylphosphinate group replaces the native hydroxyl moiety. This alteration was rationally designed using computer-aided drug design (CADD), positioning the modification distally from the critical triene region responsible for FKBP12 and mTOR binding [5] [9]. The C40 modification confers three key pharmacological advantages:

  • Enhanced Affinity: The phosphinate group engages in additional polar interactions with residues in the FRB domain pocket (e.g., via water-mediated hydrogen bonds), increasing binding affinity for the mTOR-FKBP12 complex compared to rapamycin. Biochemical assays confirm a 2-3 fold higher binding potency [5] [9].
  • Improved Solubility and Stability: The ionizable phosphinate group significantly improves aqueous solubility, facilitating oral bioavailability and reducing the need for complex solubilizing vehicles required for intravenous rapamycin formulations. It also enhances metabolic stability by reducing susceptibility to esterase-mediated degradation at the C40 position [5] [8].
  • Reduced Immunosuppression: While maintaining potent mTORC1 inhibition, the C40 modification subtly alters the molecule's interaction with non-mTOR targets, potentially contributing to a marginally improved therapeutic index regarding immunosuppressive effects compared to sirolimus in preclinical models [5].

Structurally, the ridaforolimus-FKBP12 complex binds the FRB domain similarly to rapamycin, with the macrolide ring buried in the interface. The C40 phosphinate group extends towards solvent-exposed regions near helix α3 of the FRB domain. This orientation doesn't impede complex formation but optimizes the drug's physicochemical properties without altering the core mechanism of FRB domain allostery [3] [9]. Mutagenesis studies show that mutations in the FRB domain (e.g., L2427R) can induce resistance by disrupting the hydrophobic pocket accommodating the macrolide core, underscoring the importance of this interface [3].

Table 2: Impact of C40 Modification on Ridaforolimus Properties vs. Rapamycin

PropertyRapamycin (Sirolimus)RidaforolimusStructural/Mechanistic Basis
C40 Functional Group-OH-PO(CH₃)₂Replacement of hydroxyl with dimethylphosphinate
Aqueous SolubilityLowSignificantly ImprovedIonizable phosphinate group enhances hydrophilicity
Binding Affinity for FKBP12-mTORHighHigher (2-3 fold increase)Additional polar interactions via phosphinate group with FRB domain
Metabolic StabilityModerate (susceptible to esterases)HighPhosphinate group resists esterase cleavage
Primary Clinical AdvantageImmunosuppressionOncology-focused rapalogOptimized pharmacokinetics and reduced off-target immunosuppression

These structural insights rationalize ridaforolimus' development as an oncology-focused rapalog. Its optimized properties facilitate reliable dosing schedules (e.g., daily oral administration for 5 days/week) in clinical trials targeting solid tumors, including sarcoma and endometrial cancer, where sustained mTOR pathway inhibition is critical [1] [5]. The molecule exemplifies how targeted chemical modifications can refine natural product scaffolds for improved drug-like properties while retaining core mechanistic actions.

Properties

CAS Number

572924-54-0

Product Name

Ridaforolimus

IUPAC Name

(1R)-12-[1-(4-dimethylphosphoryloxy-3-methoxycyclohexyl)propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C53H84NO14P

Molecular Weight

990.2 g/mol

InChI

InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/t32?,34?,35?,36?,38?,39?,40?,41?,43?,44?,45?,46?,48?,49?,53-/m1/s1

InChI Key

BUROJSBIWGDYCN-VUDSBINYSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

Solubility

soluble in DMSO, not soluble in water.

Synonyms

AP23573; AP 23573; AP-23573; MK8669; MK 8669; MK-8669; Deforolimus, Ridaforolimus

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

Isomeric SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC

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